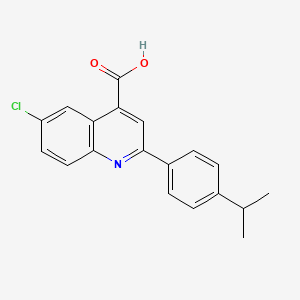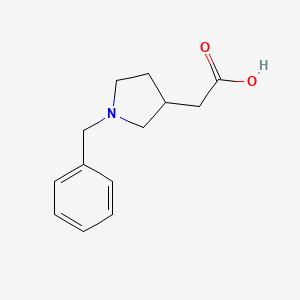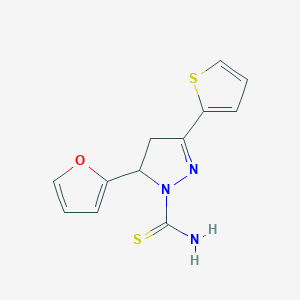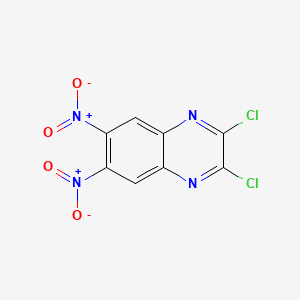
2,3-Dichloro-6,7-dinitroquinoxaline
描述
2,3-Dichloro-6,7-dinitroquinoxaline is a chemical compound with the molecular formula C8H2Cl2N4O4. It is a derivative of quinoxaline and is known for its applications in various scientific research fields, particularly in neurophysiology and pharmacology. This compound is often used as a competitive antagonist at AMPA and kainate receptors, which are subfamilies of ionotropic glutamate receptors.
准备方法
The synthesis of 2,3-Dichloro-6,7-dinitroquinoxaline typically involves the nitration of 2,3-dichloroquinoxaline. One common method includes the reaction of 2,3-dichloroquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6 and 7 positions of the quinoxaline ring.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques and purification methods such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
2,3-Dichloro-6,7-dinitroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups at the 6 and 7 positions can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
科学研究应用
2,3-Dichloro-6,7-dinitroquinoxaline is widely used in scientific research, particularly in the following areas:
Neurophysiology: It is used to study the properties of ionotropic glutamate receptors, specifically AMPA and kainate receptors. By acting as a competitive antagonist, it helps researchers understand the role of these receptors in synaptic transmission and neuroplasticity.
Pharmacology: The compound is used to investigate the effects of blocking glutamate receptors in various neurological and psychiatric disorders. It has been used in studies related to epilepsy, neurodegenerative diseases, and drug addiction.
Molecular Biology: Researchers use this compound to explore the molecular mechanisms underlying receptor function and signaling pathways in neurons.
Industrial Applications:
作用机制
2,3-Dichloro-6,7-dinitroquinoxaline exerts its effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. These receptors are ion channels that mediate excitatory synaptic transmission in the central nervous system. By blocking these receptors, the compound prevents the influx of cations such as sodium and calcium, thereby inhibiting neuronal excitation.
The molecular targets of this compound are the ligand-binding domains of the AMPA and kainate receptors. The inhibition of these receptors affects various signaling pathways involved in synaptic plasticity, learning, and memory.
相似化合物的比较
Similar compounds to 2,3-Dichloro-6,7-dinitroquinoxaline include:
6,7-Dinitroquinoxaline-2,3-dione: Another competitive antagonist at AMPA and kainate receptors, often used in similar research applications.
6,7-Dichloroquinoxaline-2,3-dione: A compound with similar structural features but different functional groups, leading to variations in its biological activity.
6-Cyano-7-nitroquinoxaline-2,3-dione: Known for its use as a non-NMDA receptor antagonist, with applications in neurophysiological studies.
The uniqueness of this compound lies in its specific substitution pattern and its potent antagonistic effects on AMPA and kainate receptors, making it a valuable tool in neurophysiological and pharmacological research.
属性
IUPAC Name |
2,3-dichloro-6,7-dinitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N4O4/c9-7-8(10)12-4-2-6(14(17)18)5(13(15)16)1-3(4)11-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNMILPFIAYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392125 | |
| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-61-5 | |
| Record name | 2,3-Dichloro-6,7-dinitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Dichloro-6,7-dinitroquinoxaline (DCDNQX) a suitable building block for synthesizing dyes?
A: DCDNQX possesses two chlorine atoms that are susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various amine groups, which can significantly alter the electronic properties of the molecule, leading to changes in absorption and emission wavelengths. [, ] This ability to readily modify its structure makes DCDNQX a valuable precursor for creating a diverse range of colored compounds. [, ]
Q2: How can researchers monitor the reactions involving DCDNQX and what are the benefits of using image analysis for this purpose?
A: Researchers can monitor the conversion of DCDNQX into disubstituted quinoxalines, like the reaction of 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline to 6,7-dinitro-2,3-dipyrrolidinoquinoxaline, using thin-layer chromatography (TLC). [] Image analysis techniques applied to TLC plates offer several advantages for this purpose, including:
- Kinetic Profiling: By analyzing the color intensity of spots on the TLC plate over time, researchers can obtain a visual representation of the reaction progress and determine reaction rates. []
- Qualitative Analysis: Image analysis can help identify different compounds present in a reaction mixture based on their migration patterns and color on the TLC plate. []
- Quantitative Analysis: The intensity of the spots on TLC plates can be correlated to the concentration of the corresponding compound, allowing for quantification of reaction components. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



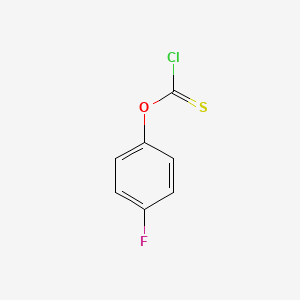

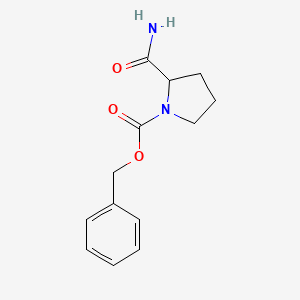
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)
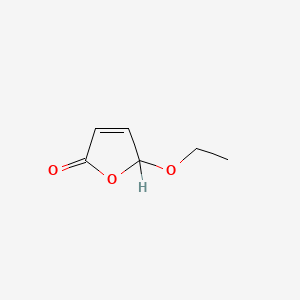

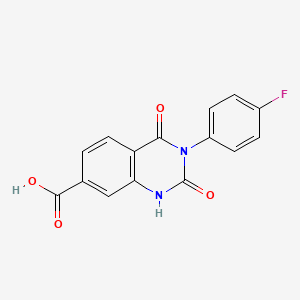
![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)
